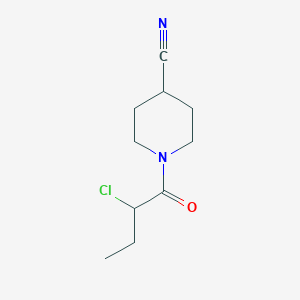
1-(2-Chlorobutanoyl)piperidine-4-carbonitrile
Overview
Description
1-(2-Chlorobutanoyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chlorobutanoyl)piperidine-4-carbonitrile (CAS No. 2091618-95-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, which is known for its versatility in drug design, and a carbonitrile group that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 215.69 g/mol. The structure can be represented as follows:
This compound's unique structural features may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperidine moiety is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have been shown to modulate serotonin and norepinephrine levels, potentially alleviating symptoms of depression.
- Antinociceptive Effects : Some derivatives demonstrate pain-relieving properties, possibly through opioid receptor modulation.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, though specific mechanisms remain under investigation.
Case Studies and Research Findings
- Binding Affinity Studies : A study evaluating the binding affinity of piperidine derivatives at D2/D3 receptors showed that modifications in the piperidine structure significantly enhanced receptor interaction, suggesting that this compound may possess similar affinities .
- Anticancer Activity : A related compound demonstrated significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.69 μM to 11 μM), indicating that modifications on the piperidine scaffold could yield potent anticancer agents .
- Neuropharmacological Studies : Research has shown that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Summary of Biological Activities
Properties
IUPAC Name |
1-(2-chlorobutanoyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSSKRKTDCNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















